potassium;methoxymethanedithioate
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Overview
Description
The compound with the identifier “potassium;methoxymethanedithioate” is known as 4-hydroxy-7-methoxycoumarin. It is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their fragrant properties and are used in perfumes and flavorings. 4-hydroxy-7-methoxycoumarin has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-methoxycoumarin typically involves the reaction of salicylaldehyde with methoxyacetic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the coumarin ring. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 4-hydroxy-7-methoxycoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-7-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydrocoumarins.
Substitution: It can undergo substitution reactions at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of substituted coumarins.
Scientific Research Applications
4-hydroxy-7-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of perfumes and flavorings due to its fragrant properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-7-methoxycoumarin involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. This inhibition can lead to a decrease in melanin production, making it useful in skin-lightening products. Additionally, it can interact with DNA and proteins, leading to its potential anticancer properties .
Comparison with Similar Compounds
4-hydroxy-7-methoxycoumarin can be compared with other coumarin derivatives such as:
Coumarin: The parent compound, known for its fragrant properties.
7-hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
4-methylcoumarin: Used in the synthesis of various pharmaceuticals .
4-hydroxy-7-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
potassium;methoxymethanedithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS2.K/c1-3-2(4)5;/h1H3,(H,4,5);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXCRJDFUVJRT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)[S-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=S)[S-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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